molecular formula C21H26FN3O3 B2630235 N-(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide CAS No. 613655-81-5

N-(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide

Cat. No.: B2630235
CAS No.: 613655-81-5
M. Wt: 387.455
InChI Key: MIRXXVFZIMWDIN-UHFFFAOYSA-N
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Description

N-(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide is a complex organic compound that features a piperazine ring substituted with a 2-fluorophenyl group, a hydroxypropoxy group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with the preparation of 4-(2-fluorophenyl)piperazine. This can be achieved by reacting 2-fluoroaniline with piperazine in the presence of a suitable catalyst.

    Formation of Intermediate: The intermediate 4-(2-fluorophenyl)piperazine is then reacted with epichlorohydrin to form 4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetate.

    Final Product: The final step involves the acetylation of the intermediate with acetic anhydride to yield N-(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions would be essential to maintain efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

    Reduction: The acetamide group can be reduced to an amine under suitable conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used for reduction.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its piperazine ring is known to interact with neurotransmitter receptors, making it a candidate for studying neurological pathways.

Medicine

In medicine, this compound is investigated for its potential as a therapeutic agent. It has shown promise in preclinical studies for the treatment of psychiatric disorders such as anxiety and depression.

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals. Its synthesis and modification can lead to the discovery of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of N-(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide involves its interaction with neurotransmitter receptors in the brain. The piperazine ring is known to bind to serotonin and dopamine receptors, modulating their activity. This interaction can lead to changes in neurotransmitter levels, which are associated with mood regulation and cognitive functions.

Comparison with Similar Compounds

Similar Compounds

    4-(2-fluorophenyl)piperazine: A simpler analog that lacks the hydroxypropoxy and acetamide groups.

    N-(4-(3-(4-(2-chlorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(4-(3-(4-(2-methylphenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

N-(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly alter its pharmacokinetic properties. The fluorine atom can enhance the compound’s ability to cross the blood-brain barrier, making it more effective in targeting central nervous system disorders.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[4-[3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O3/c1-16(26)23-17-6-8-19(9-7-17)28-15-18(27)14-24-10-12-25(13-11-24)21-5-3-2-4-20(21)22/h2-9,18,27H,10-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRXXVFZIMWDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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